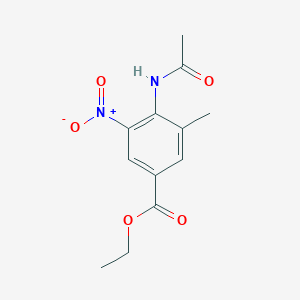
Ethyl 4-(acetylamino)-3-methyl-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(acetylamino)-3-methyl-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an acetylamino group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(acetylamino)-3-methyl-5-nitrobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(acetylamino)-3-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) solution.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of Ethyl 4-(amino)-3-methyl-5-nitrobenzoate.
Hydrolysis: Formation of 4-(acetylamino)-3-methyl-5-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(acetylamino)-3-methyl-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(acetylamino)-3-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Ethyl 4-(acetylamino)-3-methyl-5-nitrobenzoate can be compared with similar compounds such as:
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: Similar structure but with a phenoxy group instead of a nitro group.
N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: Contains a butyl chain and dihydroxyphenyl group, offering different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
ethyl 4-acetamido-3-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C12H14N2O5/c1-4-19-12(16)9-5-7(2)11(13-8(3)15)10(6-9)14(17)18/h5-6H,4H2,1-3H3,(H,13,15) |
InChI Key |
RHBKLKCTOWPDDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















